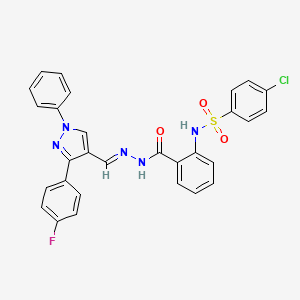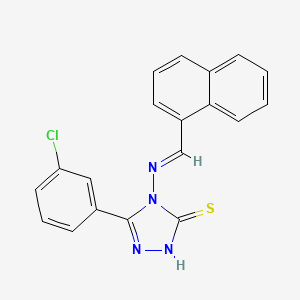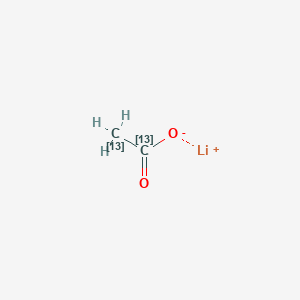
Lithium acetate-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium acetate-13C2: is a compound where the carbon atoms in the acetate group are isotopically labeled with carbon-13. This compound is often used in scientific research due to its unique isotopic properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium acetate-13C2 can be synthesized by reacting lithium hydroxide with acetic acid-13C2. The reaction typically occurs in an aqueous solution and is followed by evaporation to obtain the solid this compound. The reaction can be represented as:
LiOH+CH3COOH-13C2→CH3COOLi-13C2+H2O
Industrial Production Methods: Industrial production of this compound involves similar chemical reactions but on a larger scale. The process includes the careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the product. The use of isotopically labeled acetic acid is crucial in this process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Lithium acetate-13C2 can undergo oxidation reactions, where the acetate group is converted to carbon dioxide and water.
Reduction: It can be reduced to form lithium and acetic acid-13C2.
Substitution: The acetate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Lithium and acetic acid-13C2.
Substitution: Depending on the substituent, various organic compounds can be formed.
Scientific Research Applications
Chemistry: Lithium acetate-13C2 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its isotopic labeling allows for precise tracking of carbon atoms in complex reactions.
Biology: In biological research, this compound is used in metabolic studies to trace the incorporation of acetate into biological molecules. It helps in understanding metabolic pathways and enzyme activities.
Medicine: In medical research, this compound is used in studies related to drug metabolism and pharmacokinetics. It helps in understanding how drugs are processed in the body and their metabolic fate.
Industry: this compound is used in the production of specialized chemicals and materials where isotopic labeling is required. It is also used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of lithium acetate-13C2 involves its incorporation into various chemical and biological processes due to its isotopic labeling. The carbon-13 atoms in the acetate group allow for detailed tracking and analysis of the compound’s behavior in different environments. This isotopic labeling provides valuable insights into reaction mechanisms, metabolic pathways, and molecular interactions.
Comparison with Similar Compounds
- Sodium acetate-13C2
- Potassium acetate-13C2
- Calcium acetate-13C2
Comparison: Lithium acetate-13C2 is unique due to the presence of lithium, which imparts specific chemical properties such as higher reactivity and solubility compared to sodium, potassium, and calcium acetates. The isotopic labeling with carbon-13 makes it particularly valuable in research applications where precise tracking of carbon atoms is required.
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique isotopic properties make it an invaluable tool in various fields, including chemistry, biology, medicine, and industry. The compound’s ability to undergo various chemical reactions and its detailed mechanism of action provide valuable insights into complex processes, making it a crucial component in modern scientific studies.
Properties
Molecular Formula |
C2H3LiO2 |
|---|---|
Molecular Weight |
68.0 g/mol |
IUPAC Name |
lithium;acetate |
InChI |
InChI=1S/C2H4O2.Li/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1,2+1; |
InChI Key |
XIXADJRWDQXREU-AWQJXPNKSA-M |
Isomeric SMILES |
[Li+].[13CH3][13C](=O)[O-] |
Canonical SMILES |
[Li+].CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


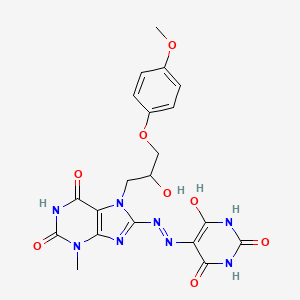
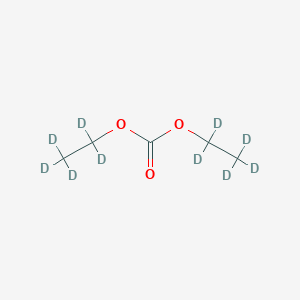
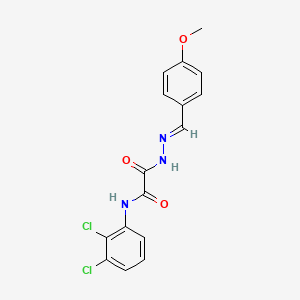
![2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12054301.png)
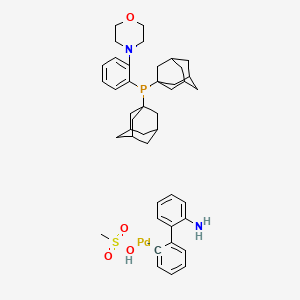
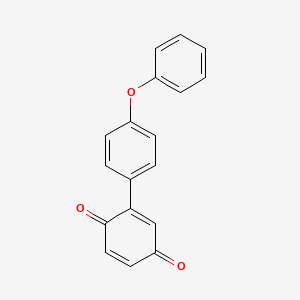
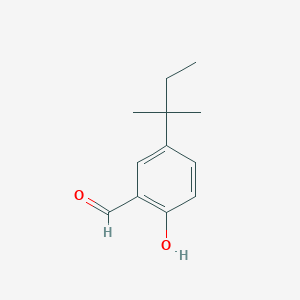
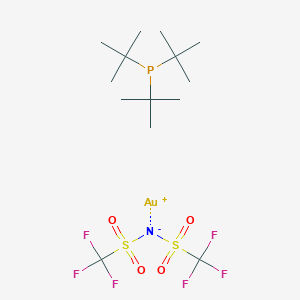
![6-Amino-4-(3-bromophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054315.png)
![Propanedinitrile, [(5-bromo-2-furanyl)methylene]-](/img/structure/B12054316.png)
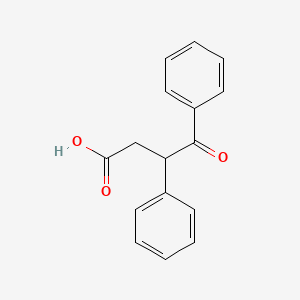
![4-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12054326.png)
